

# Genetic Variants of MATR3: A Technical Guide to Disease Association

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *matrin 3*

Cat. No.: B1178366

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Matrin 3** (MATR3) is a ubiquitously expressed nuclear matrix protein that plays a critical role in various aspects of nucleic acid metabolism, including DNA replication and repair, transcription, and RNA processing.[1][2] Emerging evidence has implicated genetic variants in the MATR3 gene in a spectrum of neuromuscular diseases, most notably Amyotrophic Lateral Sclerosis (ALS) and a form of distal myopathy.[3][4] This technical guide provides a comprehensive overview of the known MATR3 genetic variants, their association with disease phenotypes, the molecular mechanisms underlying their pathogenicity, and detailed experimental protocols for their study.

## MATR3 Genetic Variants and Associated Phenotypes

Mutations in the MATR3 gene are primarily missense variants and have been identified in both familial and sporadic cases of ALS, as well as in patients with distal myopathy, sometimes presenting with overlapping features of "multisystem proteinopathy".[3][4] The location of these mutations within the MATR3 protein appears to influence the resulting clinical phenotype.

## Quantitative Data on MATR3 Variants

The following tables summarize the key quantitative data associated with prominent MATR3 genetic variants.

Table 1: Major Disease-Associated MATR3 Variants and Clinical Features

| Variant             | Associated Disease(s)                                  | Typical Age of Onset | Disease Progression | Key Clinical Features                                                                                                                                                                             |
|---------------------|--------------------------------------------------------|----------------------|---------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| p.Ser85Cys (S85C)   | ALS, Vocal Cord and Pharyngeal Distal Myopathy (VCPDM) | 30s - 50s            | Slowly progressive  | Distal muscle weakness, vocal cord and pharyngeal weakness, dysphonia, dysphagia. <a href="#">[5]</a><br>May present with features of both myopathy and motor neuron disease. <a href="#">[3]</a> |
| p.Phe115Cys (F115C) | Familial ALS                                           | Variable             | Rapid               | Classic ALS symptoms, with a typical survival of less than five years after symptom onset.<br><a href="#">[3]</a> <a href="#">[5]</a>                                                             |
| p.Pro154Ser (P154S) | Sporadic ALS                                           | -                    | -                   | Identified in a sporadic ALS case. <a href="#">[1]</a>                                                                                                                                            |
| p.Thr622Ala (T622A) | Familial ALS                                           | ~65 years            | Rapid               | Typical, rapidly progressive ALS.<br><a href="#">[3]</a>                                                                                                                                          |

Table 2: Frequency of MATR3 Mutations in ALS Cohorts

| Cohort                  | Total ALS Patients | Patients with MATR3 Mutations | Frequency (%) | Specific Variants Identified                           | Reference |
|-------------------------|--------------------|-------------------------------|---------------|--------------------------------------------------------|-----------|
| French-Canadian (SALS)  | 164                | 3                             | 1.8%          | c.48+1G>T (splicing mutation)                          | [6]       |
| Italian                 | 322                | 6                             | 1.9%          | p.Q66K,<br>p.G153C,<br>p.E664A,<br>p.S707L,<br>p.N787S | [7]       |
| Taiwanese               | 207                | 1                             | ~0.5%         | p.Ala72Thr                                             | [8]       |
| Additional Familial ALS | 108                | 1                             | ~0.9%         | p.Thr622Ala                                            | [3]       |

## Molecular Pathogenesis of MATR3 Variants

MATR3 is a multifunctional protein with two zinc finger domains involved in DNA binding and two RNA recognition motifs (RRMs) for RNA binding.[1] It plays a crucial role in RNA splicing, mRNA stability and export, and the DNA damage response.[1][2][9] Disease-associated mutations are thought to disrupt these functions through various mechanisms.

## Altered Protein-Protein Interactions

Mutant MATR3 exhibits altered interactions with other key RNA-binding proteins implicated in ALS, such as TDP-43 and FUS.[9] For instance, the S85C mutation has been shown to increase the interaction between MATR3 and TDP-43.[3] These altered interactions may lead to the sequestration of these proteins and disruption of their normal functions.

## Disrupted RNA Processing

MATR3 is a regulator of alternative splicing, primarily acting as a splicing repressor.[1] Mutations in MATR3 can lead to aberrant splicing events, including the inclusion of cryptic exons.[10][11] This dysregulation of RNA processing can result in the production of non-functional or toxic proteins, contributing to cellular dysfunction.

## Impaired mRNA Export

MATR3 interacts with the Transcription and Export (TREX) complex, which is crucial for the nuclear export of mRNA.<sup>[9]</sup> ALS-linked mutations in MATR3 can alter its interaction with components of the TREX complex, leading to defects in the nuclear export of global mRNA, as well as specific mRNAs of other ALS-associated genes like TDP-43 and FUS.<sup>[9]</sup>

## Signaling Pathways and Molecular Interactions

The following diagrams, generated using the DOT language, illustrate key signaling pathways and molecular interactions involving MATR3.



[Click to download full resolution via product page](#)

*MATR3's Role in Alternative Splicing Regulation.*



[Click to download full resolution via product page](#)

*MATR3's Involvement in mRNA Export via the TREX Complex.*



[Click to download full resolution via product page](#)

*MATR3's Role in the DNA Damage Response Pathway.*

## Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function and dysfunction of MATR3.

# Co-Immunoprecipitation (Co-IP) of MATR3 and Interacting Proteins

This protocol is designed to identify and validate protein-protein interactions with MATR3 in cultured cells.

## Materials:

- Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
- Anti-MATR3 antibody (or antibody against a tagged version of MATR3)
- Control IgG antibody
- Protein A/G magnetic beads
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
- SDS-PAGE gels and Western blotting reagents

## Procedure:

- Cell Lysis: Culture cells (e.g., HEK293T or neuronal cell lines like NSC-34) expressing the proteins of interest. Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
- Clarification: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
- Pre-clearing: (Optional) To reduce non-specific binding, incubate the lysate with control IgG and Protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.
- Immunoprecipitation: Add the anti-MATR3 antibody to the cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

- Capture of Immune Complexes: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
- Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
- Elution: Elute the bound proteins from the beads using elution buffer. For Western blot analysis, elution can be done by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
- Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against MATR3 and the putative interacting proteins.

## Immunofluorescence Staining for MATR3 Subcellular Localization

This protocol allows for the visualization of MATR3's subcellular localization in cultured cells.

### Materials:

- Cells grown on coverslips
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking solution (e.g., 5% normal goat serum in PBS)
- Primary antibody against MATR3
- Fluorophore-conjugated secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium

**Procedure:**

- Cell Culture: Plate cells on sterile glass coverslips in a culture dish and allow them to adhere and grow.
- Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS.
- Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
- Blocking: Wash the cells with PBS and then incubate with blocking solution for 1 hour at room temperature to block non-specific antibody binding.
- Primary Antibody Incubation: Dilute the primary anti-MATR3 antibody in blocking solution and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
- Washing: Wash the cells three times with PBS.
- Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking solution and incubate with the cells for 1 hour at room temperature, protected from light.
- Counterstaining and Mounting: Wash the cells three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei. Wash again with PBS. Mount the coverslips on microscope slides using antifade mounting medium.
- Imaging: Visualize the cells using a fluorescence microscope.

## Generation of MATR3 Knock-in Mouse Models using CRISPR/Cas9

This workflow outlines the general steps for creating a knock-in mouse model with a specific MATR3 mutation.



[Click to download full resolution via product page](#)

*Workflow for Generating MATR3 Knock-in Mice.*

## Conclusion

The identification of pathogenic variants in MATR3 has solidified its role in the pathogenesis of ALS and distal myopathies. These mutations disrupt the multifaceted functions of MATR3 in RNA and DNA metabolism, leading to cellular dysfunction and neurodegeneration. The continued investigation into the molecular consequences of these variants, aided by the

experimental approaches detailed in this guide, is crucial for the development of targeted therapeutic strategies for these devastating diseases. Further research focusing on large, international patient cohorts will be invaluable for refining genotype-phenotype correlations and understanding the full spectrum of MATR3-related disorders.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. Matrin 3 Binds and Stabilizes mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutations in the Matrin 3 gene cause familial amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Matrin 3 in neuromuscular disease: physiology and pathophysiology [insight.jci.org]
- 5. Analysis of spinal and muscle pathology in transgenic mice overexpressing wild-type and ALS-linked mutant MATR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Matrin 3 variants are frequent in Italian ALS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutational analysis of MATR3 in Taiwanese patients with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ALS Associated Mutations in Matrin 3 Alter Protein-Protein Interactions and Impede mRNA Nuclear Export - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MATR3 pathogenic variants differentially impair its cryptic splicing repression function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Genetic Variants of MATR3: A Technical Guide to Disease Association]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1178366#genetic-variants-of-matr3-and-disease-association>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)